3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine
Overview
Description
3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine is a compound with the molecular formula C10H11N2D3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine is 165.25 g/mol. Other physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry :
- Pyrrolidines, including compounds similar to 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine, have significant biological effects and are used in medicine. They are synthesized through [3+2] cycloaddition, offering potential applications in drug development and other industrial uses like dyes and agrochemicals (Żmigrodzka et al., 2022).
- The synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, is crucial in medicinal chemistry due to its rigidity and importance in drug design (Smaliy et al., 2011).
- Novel 4-Pyrrolidin-3-cyanopyridine derivatives, related to the target compound, have been synthesized and shown to possess antimicrobial activity, highlighting their potential in developing new antibacterial agents (Bogdanowicz et al., 2013).
Material Science and Optoelectronics :
- Pyrrolidine derivatives have been used in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating their utility in advanced material applications (Li et al., 2016).
- The complexes formed by pyridine and pyrazole derivatives have shown promise in optical devices and photonic conversion media due to their luminescent properties, which could be applicable to compounds like 3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine (Stan et al., 2015).
Catalysis and Chemical Reactions :
- Pyrrolidine rings, including those in related compounds, are highly versatile in catalytic asymmetric 1,3-dipolar cycloaddition reactions, providing access to various stereochemical patterns in enantioselective synthesis (Adrio & Carretero, 2019).
- Derivatives of pyrrolidin-2-yl compounds have been studied for their potential as catalysts in asymmetric Michael addition reactions, indicating their relevance in catalytic processes (Yan-fang, 2008).
Future Directions
properties
IUPAC Name |
3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442666 | |
Record name | DL-Nicotine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Trideuteriomethyl)pyrrolidin-2-yl]pyridine | |
CAS RN |
69980-24-1 | |
Record name | DL-Nicotine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[1-(Methyl-d3)-2-pyrrolidinyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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